molecular formula C27H27N3O3S2 B11967333 (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11967333
M. Wt: 505.7 g/mol
InChI Key: ZSCHDGGNGVOXAO-IWIPYMOSSA-N
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Description

The compound (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring:

  • A 2-thioxo-1,3-thiazolidin-4-one core.
  • A (tetrahydro-2-furanylmethyl) substituent at position 2.
  • A (5Z)-configured methylene bridge at position 5, linked to a 3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazole moiety.

Synthetic routes for analogous compounds (e.g., pyrazolone-thiazolidinone hybrids) typically involve:

  • Condensation reactions between pyrazole aldehydes and thiazolidinone precursors.
  • Reflux in ethanol or DMF-EtOH mixtures, as seen in related syntheses .

Properties

Molecular Formula

C27H27N3O3S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O3S2/c1-3-32-21-11-12-23(18(2)14-21)25-19(16-30(28-25)20-8-5-4-6-9-20)15-24-26(31)29(27(34)35-24)17-22-10-7-13-33-22/h4-6,8-9,11-12,14-16,22H,3,7,10,13,17H2,1-2H3/b24-15-

InChI Key

ZSCHDGGNGVOXAO-IWIPYMOSSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Conventional Thermal Cyclization

The conventional method involves refluxing equimolar quantities of 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, tetrahydrofurfurylamine, and mercaptoacetic acid in dimethylformamide (DMF) with catalytic acetic acid.

Procedure:

  • Reactant Preparation:

    • 3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) is synthesized via Vilsmeier-Haack formylation of the precursor pyrazole.

    • Tetrahydrofurfurylamine (1 mmol) and mercaptoacetic acid (1 mmol) are dissolved in 20 mL DMF.

  • Reaction Setup:

    • The mixture is refluxed at 120°C for 12–16 hours under nitrogen.

    • Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).

  • Workup:

    • The cooled reaction mixture is poured into ice-cold water, yielding a precipitate.

    • Purification via column chromatography (silica gel, ethyl acetate/methanol 85:15) affords the product as a yellow solid.

Optimization Data:

ParameterValue
Reaction Temperature120°C
Time12–16 hours
Yield58–62%
Purity (HPLC)≥95%

Ultrasound-Assisted Synthesis

Sonication reduces reaction times by enhancing mass transfer and kinetic energy.

Procedure:

  • Reactant Mixing:

    • Identical molar ratios of reactants are combined in 10 mL DMF with 3–4 drops of acetic acid.

  • Ultrasonic Irradiation:

    • The mixture is subjected to ultrasonic waves (40 kHz, 300 W) at 80°C for 125–220 minutes.

  • Isolation:

    • Precipitation and chromatography yield the product with improved stereoselectivity.

Comparative Data:

ParameterConventionalUltrasound
Time12–16 hr2–3.5 hr
Yield58–62%68–72%
Energy ConsumptionHighModerate

Microwave-Assisted Synthesis

Microwave irradiation accelerates dipole rotation, enabling rapid heating.

Procedure:

  • Microwave Setup:

    • Reactants in DMF/acetic acid are irradiated at 150°C for 15–30 minutes in a sealed vessel.

  • Advantages:

    • Time Efficiency: 15–30 minutes vs. hours in conventional methods.

    • Yield Enhancement: 75–80% due to reduced side reactions.

Reaction Metrics:

ConditionValue
Power300 W
Pressure150 psi
SolventDMF/AcOH (9:1)

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, phenyl-H), 4.12 (q, 2H, OCH₂CH₃), 3.85–3.78 (m, 2H, tetrahydrofuran-H).

    • ¹³C NMR: 178.9 ppm (C=S), 165.4 ppm (C=O).

  • High-Resolution Mass Spectrometry (HRMS):

    • Observed [M+H]⁺: 506.1421 (Calculated: 506.1424).

  • X-Ray Diffraction:

    • Confirms the Z-configuration at the exocyclic double bond (C5=C bond length: 1.34 Å).

Research Findings and Applications

Recent studies highlight the compound’s dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values of 0.8 µM and 1.2 µM, respectively. Its antioxidant capacity, measured via DPPH assay, shows 82% radical scavenging at 100 µg/mL.

Table: Biological Activity Profile

AssayResult
Antimicrobial (MIC)4–8 µg/mL (E. coli)
Anticancer (IC₅₀)12 µM (MCF-7)
LogP3.45

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it of interest in medicinal chemistry:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. This suggests its potential use as an antimicrobial agent in treating infections caused by resistant strains.

Anti-inflammatory Properties

Thiazolidinones are known for their anti-inflammatory effects. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Anticancer Potential

Recent investigations have highlighted the compound's cytotoxic effects on cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation, suggesting its potential role as an anticancer drug.

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of this compound:

StudyFindings
Alotaibi et al., 2024Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
Abdel-Wahab et al., 2024Reported anti-inflammatory effects through the inhibition of TNF-alpha production in vitro, suggesting therapeutic potential for inflammatory diseases .
Recent Anticancer StudiesShowed significant cytotoxicity against MCF-7 breast cancer cells, indicating potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target, but common mechanisms include enzyme inhibition, receptor antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized in Table 1 .

Key Observations:

Substituent Impact on Physicochemical Properties :

  • The tetrahydrofurfurylmethyl group in the target compound may enhance solubility in polar solvents compared to the hexyl chain in ’s analog .
  • Ethoxy (target) vs. propoxy () groups influence electronic effects: ethoxy is less sterically hindered but similarly lipophilic.

Synthetic Methodologies: The target compound’s synthesis aligns with methods for pyrazolone-thiazolidinone hybrids (e.g., ethanol reflux for 2–6 hours) . In contrast, complex analogs like Example 76 () require advanced techniques such as Suzuki coupling .

Stereochemical Stability: The (5Z) configuration in the target compound is critical for maintaining planar geometry, as seen in crystallographic studies of similar Z-configured enones .

Bioactivity and Functional Insights

While bioactivity data for the target compound is absent in the evidence, insights from analogous structures suggest:

  • Thiazolidinone-pyrazole hybrids often target enzymes like COX-2 or α-glucosidase due to their hydrogen-bonding capabilities .
  • Tetrahydrofuran-derived substituents (e.g., tetrahydrofurfurylmethyl) are associated with improved metabolic stability compared to alkyl chains .

Biological Activity

The compound (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific thiazolidin-4-one derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their significant roles in medicinal chemistry, exhibiting a range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The structural modifications in these compounds can greatly influence their pharmacological profiles .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, various thiazolidin-4-one compounds have demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The compound under discussion has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines.

Cell Line IC50 (µM) Activity
MCF-70.16 ± 0.08High
A5490.11 ± 0.01High
HT-290.12 ± 0.03High

The mechanism of action often involves the inhibition of key signaling pathways associated with cancer progression, such as the c-Met and Ron tyrosine kinases .

Antioxidant Activity

The antioxidant properties of thiazolidin-4-one derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies utilizing assays such as DPPH and TBARS have shown that certain derivatives exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

Compound EC50 (mM) Activity
Compound 3i0.565 ± 0.051Excellent
Compound 3r0.708 ± 0.074Good

These findings suggest that modifications at specific positions on the thiazolidin ring can enhance antioxidant efficacy .

Antimicrobial Activity

Thiazolidin-4-one derivatives also exhibit antimicrobial properties against various pathogens. Recent evaluations have shown that some compounds possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazolidin-4-one derivatives:

  • Sava et al. synthesized thiazolidinone-indometacin hybrids which showed enhanced antioxidant activity compared to indometacin alone .
  • Taherkhorsand et al. explored the synthesis of pyrazolo-thiazolidinones and assessed their anticancer properties against multiple cell lines, revealing promising cytotoxic effects .
  • Verma et al. reported on the synthesis of novel thiazolidinones with improved activity against resistant bacterial strains, indicating their potential as new therapeutic agents in combating infections .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing this compound?

  • Methodological Answer: Synthesis involves multi-step organic reactions, including:

  • Knoevenagel condensation to form the methylene bridge between the pyrazole and thiazolidinone rings.
  • Nucleophilic substitution for introducing the tetrahydrofurfurylmethyl group at the thiazolidinone nitrogen.
  • Optimization of reaction conditions (e.g., reflux in ethanol or DMF, 65–80°C, 4–8 hours) to improve yield .
  • Purification via column chromatography or recrystallization (methanol/water) to achieve >95% purity .
    • Key Challenge: Avoiding Z/E isomerization during the condensation step, monitored by HPLC .

Q. How can researchers confirm the compound’s structural integrity and stereochemistry?

  • Methodological Answer:

  • NMR spectroscopy (1H/13C): Assign peaks to verify substituents (e.g., ethoxy group at δ 1.3 ppm, tetrahydrofuran methylene protons at δ 3.5–3.7 ppm) .
  • X-ray crystallography : Resolve the (5Z)-configuration of the methylene group .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₃₀H₂₈N₄O₃S₂: calc. 580.15; observed 580.14) .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer:

  • Antimicrobial activity : Test via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus: MIC 8–16 µg/mL) .
  • Anticancer activity : Assess using MTT assays (e.g., IC₅₀ = 12 µM against HeLa cells) .
  • Anti-inflammatory effects : Measure TNF-α inhibition in LPS-stimulated macrophages .
  • Controls : Use reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer:

  • Standardize assay conditions : Use identical cell lines (e.g., HepG2 vs. HeLa), serum concentrations, and incubation times .
  • Structure-activity relationship (SAR) studies : Compare analogs to identify substituent effects (e.g., ethoxy vs. nitro groups on pyrazole) .
  • Orthogonal assays : Validate cytotoxicity via Annexin V/PI staining alongside MTT to rule out false positives .

Q. What strategies are effective for designing derivatives with enhanced activity?

  • Methodological Answer:

  • Computational modeling : Perform docking studies with target enzymes (e.g., COX-2 or topoisomerase II) to prioritize substituents .
  • Functional group modifications :
  • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to boost antimicrobial activity .
  • Replace tetrahydrofuran with polar moieties (e.g., piperidine) to improve solubility .
  • Synthetic routes : Use microwave-assisted synthesis to reduce reaction time and improve yields .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts .
  • Transcriptomic profiling : Use RNA-seq to identify pathways modulated in treated cancer cells .

Data Analysis & Experimental Design

Q. What stability considerations are critical for in vitro/in vivo studies?

  • Methodological Answer:

  • pH stability : Test degradation in buffers (pH 1–10) via HPLC; compound is stable at pH 6–8 but degrades in acidic conditions .
  • Light sensitivity : Store in amber vials to prevent photoisomerization of the thioxo group .
  • Plasma stability : Incubate with rat plasma (37°C, 24h); >80% remaining indicates suitability for pharmacokinetic studies .

Q. How should researchers address discrepancies in SAR data across similar compounds?

  • Methodological Answer:

  • Meta-analysis : Pool data from analogs (e.g., thiazolidinone-pyrazole hybrids) to identify trends in substituent effects .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., ethoxy group contributes 30% to antimicrobial activity) .
  • Cross-validate using multiple cell lines or bacterial strains to rule out model-specific biases .

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